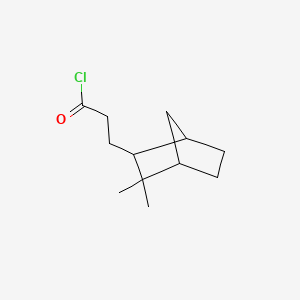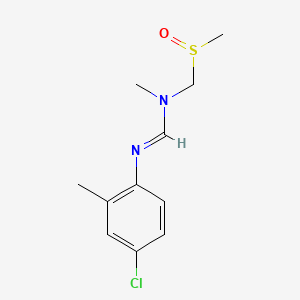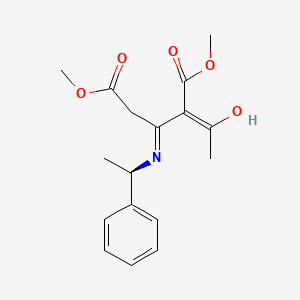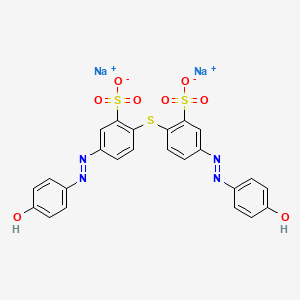
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) is a chemical compound with the molecular formula C14H21ClN3.F6P and a molecular weight of 411.754 g/mol . This compound belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and various industrial applications.
Méthodes De Préparation
The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hexafluorophosphoric acid, and various nucleophiles.
Applications De Recherche Scientifique
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Material Science: The compound is utilized in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein labeling.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparaison Avec Des Composés Similaires
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) can be compared with other diazonium salts, such as:
4-Nitrobenzenediazonium tetrafluoroborate: Used in the synthesis of azo dyes and pigments.
2,4-Dichlorobenzenediazonium chloride: Employed in the preparation of herbicides and pharmaceuticals.
4-Methoxybenzenediazonium sulfate: Utilized in the synthesis of aromatic ethers and other organic compounds.
The uniqueness of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) lies in its specific substituents, which impart distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
84196-01-0 |
|---|---|
Formule moléculaire |
C14H21ClF6N3P |
Poids moléculaire |
411.75 g/mol |
Nom IUPAC |
3-chloro-4-(dibutylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H21ClN3.F6P/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;1-7(2,3,4,5)6/h7-8,11H,3-6,9-10H2,1-2H3;/q+1;-1 |
Clé InChI |
ZQNYGOFEPONWRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



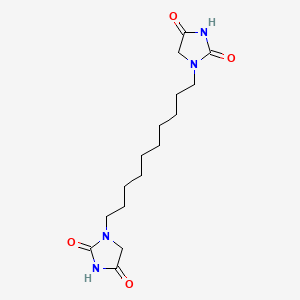
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)



